

Application of But-3-enamide in Medicinal Chemistry: A Detailed Overview

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Compound of Interest		
Compound Name:	but-3-enamide;hydron	
Cat. No.:	B12845355	Get Quote

Introduction

The but-3-enamide scaffold is a prominent structural motif in medicinal chemistry, primarily recognized for its role as a warhead in the design of targeted covalent inhibitors. Its intrinsic reactivity, stemming from the electrophilic nature of the α,β -unsaturated amide system, allows for the formation of stable covalent bonds with nucleophilic residues, most notably cysteine, within the active sites of specific enzymes. This irreversible mode of inhibition can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes compared to non-covalent inhibitors. Key therapeutic areas where but-3-enamide derivatives have shown significant promise include oncology and neurodegenerative diseases, largely through the inhibition of histone deacetylases (HDACs) and cysteine proteases.

Mechanism of Action: Covalent Inhibition

The primary mechanism by which but-3-enamide derivatives exert their biological effects is through a Michael addition reaction. The electrophilic β -carbon of the but-3-enamide moiety is susceptible to nucleophilic attack by the thiol group of a cysteine residue present in the target enzyme's active site. This results in the formation of a stable covalent adduct, leading to the irreversible inactivation of the enzyme. This targeted covalent inhibition is a key feature that distinguishes but-3-enamide-based compounds in drug discovery.

Application in Oncology: Histone Deacetylase (HDAC) Inhibition



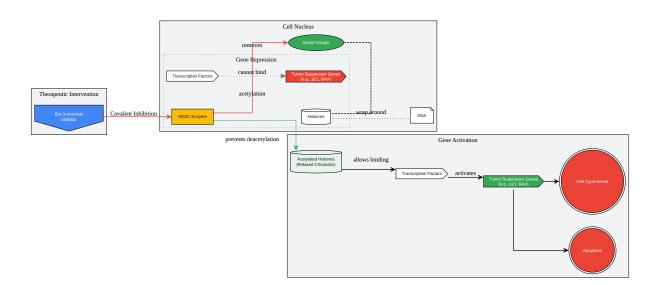




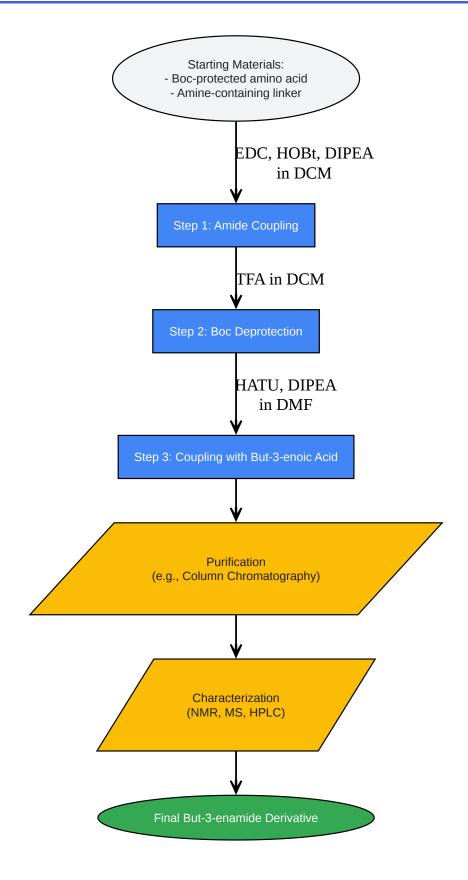
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression or aberrant activity is frequently observed in various cancers, making them a validated target for anticancer drug development. But-3-enamide derivatives have been successfully developed as potent HDAC inhibitors. These inhibitors typically feature a zinc-binding group to chelate the zinc ion in the HDAC active site, a linker region, and the but-3-enamide warhead which can form a covalent bond with a nearby cysteine residue, leading to potent and often isoform-selective inhibition.

Signaling Pathway of HDAC Inhibition in Cancer









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